![molecular formula C16H14N2O5S B2816146 N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide CAS No. 954678-83-2](/img/structure/B2816146.png)

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

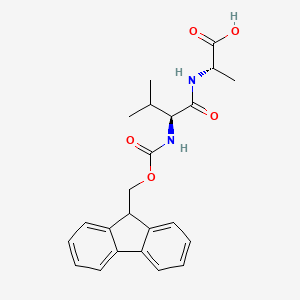

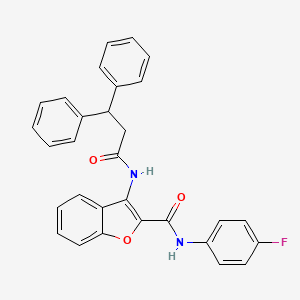

The compound “N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, an oxazolidin-5-yl group, and a thiophene-2-carboxamide group . It’s worth noting that compounds with similar structures have been studied for their anticancer activities .

Synthesis Analysis

While specific synthesis details for this exact compound were not found, similar compounds have been synthesized via various methods, including Pd-catalyzed C-N cross-coupling . The yield was reported to be 64% .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups. The compound consists of a benzo[d][1,3]dioxol-5-yl group, an oxazolidin-5-yl group, and a thiophene-2-carboxamide group .

Applications De Recherche Scientifique

Antimicrobial Evaluation

- Synthesis and Antimicrobial Activity: A study by Talupur, Satheesh, & Chandrasekhar (2021) focused on synthesizing and characterizing compounds similar to N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide. These compounds were evaluated for their antimicrobial properties, and molecular docking studies were conducted to understand their potential interactions with biological targets.

Cancer Research

- Chemoresistance in Cancer: Mudududdla et al. (2015) explored a compound structurally related to this compound, which showed potential in overcoming cancer chemoresistance. This was achieved by inhibiting angiogenesis and P-glycoprotein efflux pump activity, demonstrating promise in cancer treatment (Mudududdla et al., 2015).

Anti-inflammatory Agents

- Inhibition of Cell Adhesion Molecules: Boschelli et al. (1995) investigated compounds including benzo[b]thiophene-2-carboxamides, which are structurally similar to the compound . They found that these compounds could inhibit the expression of cell adhesion molecules such as E-selectin, ICAM-1, and VCAM-1, suggesting potential as anti-inflammatory agents (Boschelli et al., 1995).

Diuretic Activity

- Synthesis and Diuretic Activity: A study conducted by Yar & Ansari (2009) on related compounds indicated that certain N-substituted benzothiazole-2-carboxamides exhibited promising diuretic activity. This suggests potential applications of similar compounds in treatments requiring diuresis (Yar & Ansari, 2009).

Antipsychotic and Anticonvulsant Agents

- Synthesis and Evaluation as Antipsychotic and Anticonvulsant Agents: Research by Kaur et al. (2012) on benzothiazepine derivatives, which are structurally related to the compound , indicated their potential as antipsychotic and anticonvulsant agents. This highlights the broad spectrum of applications that such compounds can have in neurology and psychiatry (Kaur et al., 2012).

Mécanisme D'action

Target of Action

The primary targets of this compound are microtubules and their component protein, tubulin . These targets are crucial for cell division and are often the focus of anticancer agents .

Mode of Action

This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and induces cell apoptosis .

Biochemical Pathways

The compound affects the biochemical pathways related to cell division and apoptosis. By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, which is essential for cell division . This disruption leads to cell cycle arrest and ultimately induces apoptosis .

Result of Action

The compound’s action results in cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . This leads to a decrease in the proliferation of cancer cells, contributing to its anticancer activity .

Analyse Biochimique

Biochemical Properties

Compounds with similar structures have been found to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

Related compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds have shown stability and degradation over time, as well as long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Related compounds have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Related compounds have been found to interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

Related compounds may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Related compounds may have targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Propriétés

IUPAC Name |

N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O5S/c19-15(14-2-1-5-24-14)17-7-11-8-18(16(20)23-11)10-3-4-12-13(6-10)22-9-21-12/h1-6,11H,7-9H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYGIAVSQVWQJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2816066.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2816067.png)

![N-(3,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2816070.png)

![5-Fluoro-1h,2h,3h,9h,9ah-benzo[b]pyrrolizine hydrochloride](/img/structure/B2816073.png)

![2-(1H-indol-3-yl)-N-[4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl]acetamide](/img/structure/B2816074.png)

![1-(4-chlorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2816077.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2816080.png)

![4-[4-(dimethylamino)phenyl]-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2816085.png)

![N-(3-(methylsulfonamido)phenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2816086.png)